molecular formula C12H15NO3 B1275960 4-(Pentanoylamino)benzoic acid CAS No. 100390-76-9

4-(Pentanoylamino)benzoic acid

Cat. No. B1275960
M. Wt: 221.25 g/mol
InChI Key: SBQFPXHBAJDVLV-UHFFFAOYSA-N
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Description

4-(Pentanoylamino)benzoic acid is a chemical compound that is part of a broader class of benzoic acid derivatives. These compounds are characterized by a benzene ring substituted with a carboxylic acid group and various other functional groups. In the context of the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as the inhibition of steroid 5 alpha-reductase isozymes , and their potential use in pharmaceutical applications .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simpler benzoic acid derivatives. For instance, the synthesis of 4-(N-acetylamino)-3-(3-pentyloxy)benzoic acid, a compound with anti-influenza virus activity, was achieved through a six-step reaction sequence including esterification, nitration, catalytic hydrogenation, alkylation, acylation, and hydrolysis . The yields of these reactions varied, with some steps like hydrogenation achieving high yields (95.8%), while others like nitration had lower yields (23.5%). The reaction conditions were optimized to improve yields and simplify post-processing steps .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by spectroscopic techniques such as MS, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy. For example, 4-(3-Benzoylthioureido)benzoic acid was characterized using these methods, and its crystal structure was determined by X-ray crystallography, revealing a triclinic space group . The structure of the synthesized compounds is confirmed by comparing the spectroscopic data with theoretical predictions.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The Mitsunobu reaction, for instance, was used with 4-(Diphenylphosphino)benzoic acid to achieve stereospecific inversion of a secondary alcohol to an ester carrying a phosphine oxide group . The reaction conditions were optimized to avoid the need for chromatography, relying instead on basic extraction and drying techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the crystallographic study of 4-(3-Benzoylthioureido)benzoic acid provided insights into its density and molecular volume, which are important for understanding its behavior in solid-state and solution . The inhibitory activity of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids against steroid 5 alpha-reductase isozymes also highlights the importance of chemical structure in determining biological activity .

Scientific Research Applications

  • Application Summary : “4-(Pentanoylamino)benzoic acid” has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in a hydrochloric acid medium .
  • Methods of Application : The inhibition efficiency of this compound was evaluated using various techniques, including weight loss measurements, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
  • Results : The results showed that the inhibition efficiency of this compound increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used to gain further insight into the adsorption mechanism of the inhibitor molecules on the Fe (110) surface .

Safety And Hazards

When handling 4-(Pentanoylamino)benzoic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-(pentanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQFPXHBAJDVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406485
Record name 4-(pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentanoylamino)benzoic acid

CAS RN

100390-76-9
Record name 4-(pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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